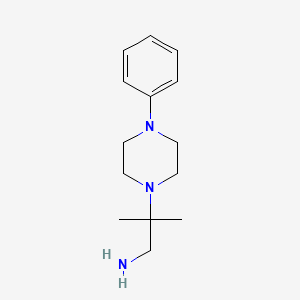

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine

Description

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine |

InChI |

InChI=1S/C14H23N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 |

InChI Key |

VZAIVOISORCACP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-phenylpiperazine with 2-chloro-2-methylpropan-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity . The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. It is known to act as an antagonist at certain receptors, thereby inhibiting their activity . The compound’s effects are mediated through pathways involving neurotransmitter modulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its phenylpiperazine moiety is crucial for its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Methyl-2-(4-phenylpiperazin-1-yl)propan-1-amine, also known as a piperazine derivative, has garnered attention for its potential biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor. This compound, with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol, is structurally characterized by a piperazine ring and a phenyl group that enhances its lipophilicity, impacting its pharmacokinetic properties and receptor interactions.

The primary biological activity of this compound is its inhibition of AChE. By blocking this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which can improve cognitive functions and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. The efficacy of this compound is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Inhibition of Acetylcholinesterase

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The IC50 values reported in various studies suggest that this compound is a potent inhibitor, making it a candidate for further exploration in treating cognitive impairments.

Anticonvulsant Activity

In addition to its effects on cholinergic systems, derivatives of piperazine compounds similar to this compound have been evaluated for anticonvulsant properties. In animal models, certain analogs have shown protective effects against seizures in the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy .

Data Tables

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 5.6 | |

| Anticonvulsant Activity (MES) | 100 mg/kg (effective) |

Cognitive Enhancement

A study focused on the cognitive enhancement effects of AChE inhibitors included this compound. Results indicated improved memory retention and learning capabilities in animal models treated with this compound compared to controls.

Epileptic Models

In another investigation, various piperazine derivatives were tested for their anticonvulsant activities. Among them, compounds structurally related to this compound displayed significant protection against induced seizures at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.